Trimethyl(propoxy)silane

Description

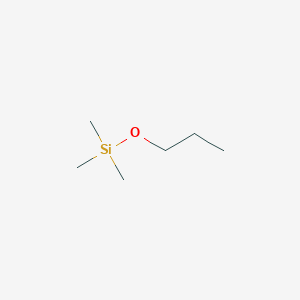

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(propoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16OSi/c1-5-6-7-8(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPGKIATZDCVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062002 | |

| Record name | Silane, trimethylpropoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1825-63-4 | |

| Record name | Trimethylpropoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylpropoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethylpropoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trimethylpropoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylpropoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLPROPOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5W87PC445 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trimethyl(propoxy)silane chemical properties and reactivity

An In-depth Technical Guide to Trimethyl(propoxy)silane: Chemical Properties and Reactivity

Introduction

This compound, with the CAS registry number 1825-63-4, is an organosilane compound recognized for its utility as a chemical intermediate and a silylating agent in various organic syntheses.[1] Its chemical structure consists of a central silicon atom bonded to three methyl groups and a propoxy group. This structure imparts a unique combination of reactivity and stability, making it a valuable reagent in pharmaceutical development and materials science. This guide provides a comprehensive overview of its chemical properties, reactivity, and associated experimental protocols, tailored for researchers and professionals in the chemical sciences.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C6H16OSi | [1][2] |

| Molecular Weight | 132.28 g/mol | [2][3] |

| Appearance | Straw Liquid | [3] |

| Boiling Point | 100-101 °C at 735 mm Hg | [1][4] |

| Melting Point | < 0 °C | [1][3] |

| Density | 0.762 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.384 | [1][4] |

| Flash Point | -2 °C (28 °F) | [1][5] |

| Vapor Pressure | 40.2 mmHg at 25°C | [5] |

| EINECS Number | 217-371-1 | [1][2] |

Reactivity and Key Reactions

This compound's reactivity is primarily governed by the silicon-oxygen bond. It is stable when stored in sealed containers but is sensitive to moisture.[6] Its key reactions include hydrolysis and its application as a silylating agent.

Hydrolysis

This compound reacts with water and moisture, including atmospheric moisture, in a hydrolysis reaction that liberates propanol and forms trimethylsilanol, which can further condense to form hexamethyldisiloxane.[6] This reaction is of significant consideration for the handling and storage of the compound, which requires a dry, inert atmosphere.

Caption: Hydrolysis of this compound yields trimethylsilanol and propanol.

Silylation Reactions

As a silylating agent, this compound is used to introduce a trimethylsilyl group (-Si(CH₃)₃) onto a substrate, typically to protect a reactive functional group, such as an alcohol. This process, known as silylation, is fundamental in multi-step organic synthesis to prevent unwanted side reactions. For instance, it can be used to convert an alcohol (R-OH) into a silyl ether (R-O-Si(CH₃)₃), which is generally more volatile and thermally stable, and less polar.

Caption: Silylation of an alcohol using this compound.

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of 1,1,1,3,3,3-hexamethyldisilazane with propan-1-ol.[2]

Experimental Details:

-

Reactants: 1,1,1,3,3,3-Hexamethyldisilazane and Propan-1-ol.

-

Conditions: The reaction is carried out under microwave irradiation.

-

Reaction Time: 5 minutes.

-

Yield: Approximately 95%.[2]

The general workflow for this synthesis is outlined below.

Caption: Workflow for the synthesis of this compound.

Safe Handling and Storage

This compound is a highly flammable liquid and vapor and causes serious eye irritation.[6] Therefore, stringent safety protocols must be followed.

Handling:

-

Work in a well-ventilated area to prevent the accumulation of vapors.[6]

-

Use explosion-proof electrical equipment and non-sparking tools.[6]

-

Ground and bond containers and receiving equipment to prevent static discharge.[6]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[6][7]

-

Avoid contact with skin and eyes, and do not breathe vapor or mist.[6]

Storage:

-

Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[6][7]

-

Store away from heat, sparks, open flames, and other ignition sources.[2][6]

-

Incompatible materials to avoid include acids, oxidizing agents, and peroxides.[6]

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis. It is utilized in the production of other chemicals, for instance, in the synthesis of 2-propoxy-cyclohex-2-enone.[2] Its ability to form stable silyl ethers makes it valuable for protecting hydroxyl groups in complex molecules during drug development and other multi-step synthetic processes. Additionally, it finds application in the preparation of hydrophobic and waterproof coatings.[1][8]

Conclusion

This compound is a reactive organosilane with well-defined chemical and physical properties. Its primary reactivity centers around the hydrolysis of the Si-O-C bond and its utility as a silylating agent for protic functional groups. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and industrial applications. The protocols and data presented in this guide offer a foundational resource for professionals working with this compound.

References

- 1. This compound CAS#: 1825-63-4 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CAS NO. 1825-63-4 | this compound | C6H16OSi [localpharmaguide.com]

- 5. Silane, trimethylpropoxy-|lookchem [lookchem.com]

- 6. gelest.com [gelest.com]

- 7. canbipharm.com [canbipharm.com]

- 8. This compound | 1825-63-4 [chemicalbook.com]

Understanding the hydrolysis mechanism of Trimethyl(propoxy)silane

An In-Depth Technical Guide to the Hydrolysis Mechanism of Trimethyl(propoxy)silane

Introduction

Alkoxysilanes, such as this compound, are a critical class of compounds extensively used as coupling agents, adhesion promoters, and precursors in sol-gel processes.[1] Their efficacy in these applications is fundamentally dependent on their hydrolysis—the chemical reaction in which the alkoxy groups are replaced by hydroxyl groups. This initial step is followed by condensation reactions to form siloxane (Si-O-Si) bonds, leading to the formation of oligomeric and polymeric structures.[2]

This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis of this compound. It details the acid- and base-catalyzed pathways, summarizes key quantitative data from related compounds to infer reactivity, outlines common experimental protocols for kinetic analysis, and presents visualizations of the reaction pathways and workflows for researchers, scientists, and drug development professionals.

Core Hydrolysis Mechanism

The hydrolysis of this compound involves the cleavage of the silicon-oxygen bond of the propoxy group and the formation of a new silicon-hydroxyl bond. The overall reaction produces trimethylsilanol and propanol.

This reaction is generally slow in neutral conditions and is typically accelerated by either an acid or a base catalyst.[3] The mechanism proceeds via a bimolecular nucleophilic substitution (SN2) reaction at the silicon center.[4][5]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis reaction is initiated by the rapid protonation of the oxygen atom in the propoxy group.[4][6] This protonation makes the propoxy group a better leaving group (propanol). Subsequently, a water molecule performs a nucleophilic attack on the silicon atom, leading to the displacement of the propanol molecule and the formation of protonated trimethylsilanol. A final deprotonation step yields trimethylsilanol and regenerates the acid catalyst. The rate of acid-catalyzed hydrolysis is significantly greater than base-catalyzed hydrolysis.[7]

Base-Catalyzed Hydrolysis

In a basic medium, the reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom.[4] This attack forms a negatively charged, pentacoordinate silicon intermediate (transition state).[4][8] The reaction proceeds as the propoxide ion (⁻OPr) is displaced, which is a poorer leaving group than propanol. The displaced propoxide ion then rapidly abstracts a proton from a water molecule to form propanol and regenerate the hydroxide catalyst.

References

- 1. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]

- 2. gelest.com [gelest.com]

- 3. afinitica.com [afinitica.com]

- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]

- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 7. gelest.com [gelest.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction of Trimethyl(propoxy)silane with Surface Hydroxyl Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface modification of materials through the reaction of trimethyl(propoxy)silane with surface hydroxyl groups. This process is of significant interest across various scientific and industrial fields, including drug delivery, biomaterials, and microelectronics, due to its ability to precisely tailor surface properties such as hydrophobicity, adhesion, and biocompatibility.

Core Reaction Mechanism

The fundamental reaction between this compound and a hydroxylated surface is a two-step process involving hydrolysis and condensation. This reaction leads to the formation of a stable siloxane bond (Si-O-Surface), effectively grafting the trimethylsilyl group onto the substrate.

Step 1: Hydrolysis

The initial step involves the hydrolysis of the propoxy group (-OCH₂CH₂CH₃) of the this compound molecule in the presence of water. This reaction forms a reactive silanol intermediate (trimethylsilanol) and propanol as a byproduct. The presence of water, either in the reaction solvent or adsorbed on the substrate surface, is crucial for this step to occur.[1]

Step 2: Condensation

The newly formed trimethylsilanol then reacts with the hydroxyl groups (-OH) present on the substrate surface. This condensation reaction forms a covalent siloxane bond (Si-O-Surface) and releases a molecule of water. Additionally, self-condensation between two trimethylsilanol molecules can occur, forming a disiloxane and water.

The overall reaction can be summarized as follows:

(CH₃)₃SiOCH₂CH₂CH₃ + H₂O → (CH₃)₃SiOH + CH₃CH₂CH₂OH (CH₃)₃SiOH + HO-Surface → (CH₃)₃Si-O-Surface + H₂O

The driving force for this reaction is the formation of the strong and stable Si-O bond.[1]

Reaction Pathway Diagram

Caption: General reaction pathway for the surface modification with this compound.

Experimental Protocols

The successful modification of a surface with this compound is highly dependent on the chosen experimental protocol. The two primary methods are solution-phase deposition and vapor-phase deposition.

Solution-Phase Deposition

This is a widely used and relatively simple method for silanization.

2.1.1. Substrate Preparation

-

Cleaning: The substrate must be thoroughly cleaned to remove any organic contaminants. Common cleaning procedures involve sonication in solvents like acetone and isopropanol, followed by rinsing with deionized water.

-

Hydroxylation: To ensure a high density of surface hydroxyl groups, the substrate is often treated with an oxidizing agent. Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma treatment are effective methods. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

2.1.2. Silanization Procedure

-

Solution Preparation: A solution of this compound is prepared in an appropriate solvent. Anhydrous toluene is a common choice to control the amount of water and minimize self-condensation of the silane in solution.[2] A typical concentration ranges from 1% to 5% (v/v).

-

Immersion: The cleaned and hydroxylated substrate is immersed in the silane solution. The reaction is typically carried out at room temperature or slightly elevated temperatures for a duration ranging from 30 minutes to several hours.

-

Rinsing: After the reaction, the substrate is thoroughly rinsed with the solvent (e.g., toluene) to remove any unreacted silane and physisorbed molecules.

-

Curing: The substrate is then cured at an elevated temperature (e.g., 100-120°C) for 1-2 hours.[3] This step promotes the formation of stable covalent bonds and removes any remaining solvent and water.

Experimental Workflow for Solution-Phase Deposition

Caption: A typical experimental workflow for solution-phase deposition of this compound.

Vapor-Phase Deposition

Vapor-phase deposition offers better control over monolayer formation and is often preferred for applications requiring highly uniform surfaces.

2.2.1. Substrate Preparation

The substrate preparation is the same as for the solution-phase deposition method (Section 2.1.1).

2.2.2. Silanization Procedure

-

Chamber Setup: The cleaned and hydroxylated substrate is placed in a vacuum chamber. A container with this compound is also placed in the chamber, separate from the substrate.

-

Evacuation: The chamber is evacuated to a low pressure to remove air and volatile contaminants.

-

Vapor Introduction: The this compound is heated or the pressure is lowered to allow it to vaporize and fill the chamber.

-

Deposition: The substrate is exposed to the silane vapor for a specific time, typically ranging from 30 minutes to several hours. The deposition temperature is usually maintained between 50°C and 150°C.[4][5]

-

Purging and Curing: After deposition, the chamber is purged with an inert gas (e.g., nitrogen) to remove excess silane vapor. The substrate is then cured, either inside the chamber or in a separate oven, under similar conditions as the solution-phase method.

Quantitative Data and Surface Characterization

The success of the surface modification is evaluated using various surface-sensitive analytical techniques. The following tables summarize typical quantitative data obtained for surfaces modified with short-chain alkylsilanes, which are expected to be comparable to this compound.

Table 1: Water Contact Angle Data

The water contact angle is a primary indicator of the change in surface hydrophobicity. An increase in the water contact angle after silanization indicates a successful hydrophobic modification.

| Substrate | Treatment | Water Contact Angle (°) | Reference |

| Silicon Wafer | Untreated (Hydrophilic) | < 20 | [6] |

| Silicon Wafer | Trimethylchlorosilane | 102 | [7] |

| Glass | Untreated (Hydrophilic) | ~30 | [7] |

| Glass | Trimethylchlorosilane | 107 | [7] |

Table 2: Surface Layer Thickness Data

Ellipsometry is a common technique to measure the thickness of the deposited silane layer. A monolayer of a small silane molecule like this compound is typically in the range of 0.5 - 1.0 nm.

| Silane | Deposition Method | Layer Thickness (nm) | Reference |

| 3-mercaptopropyl-trimethoxysilane (MPTMS) | Solution | 0.5 ± 0.2 | [7] |

| 3-aminopropyltriethoxysilane (APTES) | Vapor | ~0.4 - 0.5 | [5] |

Table 3: X-ray Photoelectron Spectroscopy (XPS) Elemental Composition

XPS is used to determine the elemental composition of the surface, confirming the presence of silicon and carbon from the silane.

| Sample | Element | Atomic Concentration (%) | Reference |

| MPTMS on Gold | C 1s | 55.0 | [7] |

| O 1s | 20.0 | [7] | |

| Si 2p | 15.0 | [7] | |

| S 2p | 10.0 | [7] |

Table 4: Fourier-Transform Infrared Spectroscopy (FTIR) Characteristic Peaks

FTIR spectroscopy can be used to identify the chemical bonds formed on the surface.

| Bond | Wavenumber (cm⁻¹) | Description |

| Si-O-Si | 1000 - 1100 | Formation of siloxane network |

| Si-O-C | ~1080 | Stretching vibration, indicates presence of unreacted alkoxy groups or surface linkage |

| C-H (in CH₃) | ~2960 | Stretching vibration of methyl groups |

| O-H | ~3200-3600 | Decrease in this broad peak indicates consumption of surface hydroxyls |

Logical Relationships in Surface Modification

The quality and properties of the final modified surface are dependent on a series of interconnected factors.

Logical Relationship Diagram

Caption: Interdependencies of factors influencing the outcome of surface modification with silanes.

Conclusion

The reaction of this compound with surface hydroxyl groups provides a robust and versatile method for tailoring the surface properties of a wide range of materials. By carefully controlling the reaction conditions, including substrate preparation, deposition method, and curing parameters, it is possible to achieve reproducible and uniform surface modifications. The quantitative characterization of these surfaces is essential for understanding the structure-property relationships and for the successful development of advanced materials for applications in research, drug development, and beyond.

References

- 1. lab.semi.ac.cn [lab.semi.ac.cn]

- 2. Organosilane deposition for microfluidic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gelest.com [gelest.com]

- 4. Chemical Vapor Deposition | [gelest.com]

- 5. Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

Spectroscopic Characterization of Trimethyl(propoxy)silane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(propoxy)silane (CH₃)₃SiOCH₂CH₂CH₃ is an organosilicon compound of interest in various chemical applications, including as a silylating agent and in the synthesis of silicon-containing materials. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring this data are also presented to aid researchers in their laboratory practices.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. It is important to note that while efforts have been made to obtain direct spectral data for this compound, some of the presented data is based on closely related structural analogs due to the limited availability of specific experimental values in publicly accessible databases. Such instances are clearly indicated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the ¹H, ¹³C, and ²⁹Si nuclei.

¹H NMR Data

The proton NMR spectrum provides information on the number and types of hydrogen atoms in the molecule.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Si-(CH₃)₃ | ~ 0.1 | Singlet | N/A |

| O-CH₂- | ~ 3.5 | Triplet | ~ 6.7 |

| -CH₂- | ~ 1.6 | Sextet | ~ 7.0 |

| -CH₃ | ~ 0.9 | Triplet | ~ 7.4 |

| Note: The chemical shifts are typical values for trimethylalkoxysilanes and may vary slightly depending on the solvent and experimental conditions. |

¹³C NMR Data

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

| Assignment | Chemical Shift (δ, ppm) |

| Si-(CH₃)₃ | ~ -2.0 |

| O-CH₂- | ~ 65.0 |

| -CH₂- | ~ 26.0 |

| -CH₃ | ~ 10.0 |

| Note: The chemical shifts are typical values for trimethylalkoxysilanes and may vary slightly depending on the solvent and experimental conditions. |

²⁹Si NMR Data

The ²⁹Si NMR spectrum is characteristic of the silicon environment. For trimethylalkoxysilanes, the silicon atom is in a single, well-defined environment.

| Assignment | Chemical Shift (δ, ppm) |

| (CH₃)₃Si-O | +10 to +20 |

| Note: This is a general range for trimethylalkoxysilanes. The specific chemical shift for this compound may vary. |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2960-2850 | C-H stretch (alkane) | Strong |

| 1250 | Si-CH₃ symmetric deformation | Strong |

| 1100-1000 | Si-O-C stretch | Strong |

| 840 | Si-C stretch | Strong |

| 755 | Si-C stretch | Strong |

| Note: This is a representative list of the major absorption bands expected for this compound based on the analysis of similar organosilicon compounds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

| m/z | Relative Intensity (%) | Assignment |

| 132 | Moderate | [M]⁺ (Molecular Ion) |

| 117 | High | [M - CH₃]⁺ |

| 103 | Moderate | [M - C₂H₅]⁺ |

| 75 | High | [(CH₃)₂SiOH]⁺ |

| 73 | Very High | [(CH₃)₃Si]⁺ |

| Note: The fragmentation pattern and relative intensities are predicted based on common fragmentation pathways for silyl ethers and may vary with instrumentation and ionization methods. |

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

NMR Spectroscopy

¹H, ¹³C, and ²⁹Si NMR

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Gently swirl the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nuclei: ¹H, ¹³C, ²⁹Si.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm for ¹H and ¹³C.

-

Temperature: Room temperature (typically 298 K).

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 128-1024 (or more, depending on concentration).

-

Relaxation delay: 2-5 seconds.

-

-

²⁹Si NMR Parameters:

-

Pulse sequence: Inverse-gated proton-decoupled single-pulse experiment to suppress the negative Nuclear Overhauser Effect (NOE).

-

Number of scans: 1024 or higher due to the low natural abundance and sensitivity of ²⁹Si.

-

Relaxation delay: 10-30 seconds.

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of this compound directly onto the center of the ATR crystal.

-

Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 ppm) in a volatile, high-purity solvent such as hexane or dichloromethane.

-

-

Instrumentation and Parameters (GC-MS):

-

System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

GC Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

-

Injection: 1 µL of the prepared solution via split or splitless injection.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40-50 °C, hold for 1-2 minutes.

-

Ramp: 10-20 °C/min to a final temperature of 200-250 °C.

-

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-300.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.

The Role of Trimethyl(propoxy)silane as a Surface Modifying Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Trimethyl(propoxy)silane (TMPS) as a surface modifying agent. It details the chemical and physical properties of TMPS, the mechanism of surface modification, and its applications, with a particular focus on its relevance to the pharmaceutical and drug development industries. This document includes generalized experimental protocols for surface modification and characterization, presents quantitative data in tabular format for clarity, and utilizes graphical representations to illustrate key processes and workflows. The information is intended to equip researchers and professionals with the foundational knowledge required to effectively utilize TMPS for creating hydrophobic and functionalized surfaces in a variety of applications, from medical devices to drug delivery systems.

Introduction to this compound

This compound (CAS No: 1825-63-4) is an organosilane compound that is increasingly utilized for the hydrophobic modification of surfaces.[1][2] Its chemical structure, featuring a reactive propoxy group and three inert methyl groups attached to a central silicon atom, allows it to form a stable, low-energy surface layer on various substrates.[3] This modification is primarily achieved through the reaction of the silane with hydroxyl groups present on the surface of materials like glass, silica, and metal oxides. The resulting trimethylsilyl-functionalized surface exhibits significantly increased hydrophobicity.[3][4]

In the context of drug development and biomedical research, the ability to precisely control surface properties is paramount. Surface modification with agents like TMPS can influence biocompatibility, reduce non-specific protein adsorption, and alter the interaction of materials with biological systems.[5][6] These attributes are critical for the development of advanced drug delivery systems, medical implants, and diagnostic devices.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in surface modification protocols. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C6H16OSi | [1][2] |

| Molecular Weight | 132.28 g/mol | [1] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 100-101 °C at 735 mmHg | [2] |

| Density | 0.762 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.384 | [2] |

| Flash Point | -2 °C | [8] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [2] |

Mechanism of Surface Modification

The surface modification process using this compound, like other alkoxysilanes, proceeds through a two-step hydrolysis and condensation reaction. This process results in the formation of a covalent bond between the silicon atom of the silane and the oxygen atom of a hydroxyl group on the substrate surface.

Step 1: Hydrolysis In the presence of water, the propoxy group (-OCH2CH2CH3) of this compound undergoes hydrolysis to form a reactive silanol group (-OH) and propanol as a byproduct. This reaction can be catalyzed by either an acid or a base.[5][9]

Step 2: Condensation The newly formed silanol group on the TMPS molecule then reacts with a hydroxyl group (-OH) on the substrate surface. This condensation reaction forms a stable siloxane bond (Si-O-Substrate) and releases a molecule of water.[5] Due to the presence of only one reactive propoxy group, TMPS forms a monolayer on the surface, with the non-reactive trimethyl groups oriented away from the substrate, creating a hydrophobic interface.[3]

Figure 1: Reaction mechanism of this compound with a hydroxylated surface.

Experimental Protocols

The following sections provide generalized protocols for the surface modification of a substrate (e.g., glass or silica nanoparticles) with this compound and subsequent characterization. These protocols are based on established methods for silanization and should be optimized for specific applications.

Materials and Equipment

-

This compound (TMPS)

-

Substrate (e.g., glass slides, silicon wafers, or silica nanoparticles)

-

Anhydrous solvent (e.g., toluene or ethanol)

-

Deionized water

-

Acid or base for catalysis (e.g., acetic acid or ammonia)

-

Cleaning agents (e.g., piranha solution, acetone, isopropanol)

-

Nitrogen gas stream

-

Oven or vacuum oven

-

Beakers, petri dishes, and other standard laboratory glassware

-

Magnetic stirrer and stir bars

-

Sonicator

-

Contact angle goniometer

-

X-ray Photoelectron Spectrometer (XPS)

-

Fourier-Transform Infrared (FTIR) Spectrometer

Substrate Preparation

Proper cleaning and activation of the substrate surface are critical for achieving a uniform and stable silane layer.

-

Cleaning: Thoroughly clean the substrate to remove organic and inorganic contaminants. For glass or silicon substrates, a common procedure involves sonication in acetone and isopropanol, followed by rinsing with deionized water and drying under a stream of nitrogen. For a more rigorous cleaning, treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be employed, followed by extensive rinsing with deionized water.

-

Surface Hydroxylation (Activation): To ensure a sufficient density of reactive hydroxyl groups, the substrate can be treated with an oxygen plasma or ozone cleaner. This step is particularly important for surfaces that may not have a high native concentration of hydroxyl groups.

Silanization Procedure (Solution-Phase Deposition)

-

Prepare the Silanization Solution: In a fume hood, prepare a solution of this compound in an anhydrous solvent (e.g., 1-5% v/v in toluene).

-

Hydrolysis: Add a controlled amount of water to the solution to initiate the hydrolysis of the TMPS. The water can be introduced by using a solvent with a known water content or by adding a specific volume of a water/solvent mixture. The hydrolysis step can be catalyzed by adding a small amount of acid (e.g., acetic acid) or base. Allow the solution to stir for a predetermined time (e.g., 1-2 hours) to ensure sufficient hydrolysis.

-

Deposition: Immerse the cleaned and activated substrates in the silanization solution. The deposition can be carried out at room temperature or elevated temperatures (e.g., 50-70 °C) for a duration ranging from 30 minutes to several hours. For nanoparticle suspensions, the silanization solution is added to the nanoparticle dispersion and stirred.

-

Rinsing: After the deposition step, remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent to remove any unbound silane molecules.

-

Curing: Cure the coated substrates in an oven at a specific temperature (e.g., 100-120 °C) for 1-2 hours to promote the formation of stable covalent bonds and remove any residual solvent and byproducts.

Figure 2: General experimental workflow for surface modification with this compound.

Characterization of the Modified Surface

The success of the surface modification can be evaluated using various analytical techniques.

-

Contact Angle Goniometry: This technique measures the water contact angle on the surface, providing a direct indication of its hydrophobicity. A significant increase in the water contact angle after silanization confirms the formation of a hydrophobic layer.

-

X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of the elements on the surface. It can be used to confirm the presence of silicon and carbon from the TMPS layer and to estimate the thickness of the coating.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR, particularly in Attenuated Total Reflectance (ATR) mode, can be used to identify the chemical bonds present on the surface. The appearance of peaks corresponding to Si-O-Si and C-H bonds, and a decrease in the intensity of the -OH peak, can confirm the successful grafting of the silane.

Quantitative Data

The following tables present representative quantitative data that could be expected from the surface modification of a glass substrate with this compound. It is important to note that these are generalized values, and actual results will depend on the specific experimental conditions.

Table 1: Water Contact Angle Measurements

| Surface | Water Contact Angle (°) |

| Unmodified Glass | 20 - 30 |

| Glass + TMPS (1% solution, 1h deposition) | 85 - 95 |

| Glass + TMPS (5% solution, 2h deposition) | 100 - 110 |

Table 2: XPS Elemental Analysis

| Surface | Si (at%) | O (at%) | C (at%) |

| Unmodified Glass | 33 | 67 | <1 |

| Glass + TMPS | 25 | 45 | 30 |

Table 3: Stability of TMPS Coating in Aqueous Solution

| pH of Solution | Incubation Time (24h) | Water Contact Angle (°) |

| 4 | 95 - 105 | |

| 7 | 100 - 110 | |

| 10 | 90 - 100 |

Applications in Drug Development

The hydrophobic surface modification imparted by this compound has several potential applications in the field of drug development.

-

Modification of Drug Delivery Nanoparticles: The surface properties of nanoparticles are crucial for their in vivo behavior. Modifying the surface of silica or other inorganic nanoparticles with TMPS can increase their hydrophobicity, which may influence their interaction with cell membranes and their biodistribution.[10][11] This can be a strategy to enhance the encapsulation of hydrophobic drugs and control their release profile.

-

Improving Biocompatibility of Medical Devices: The surface of medical implants and devices plays a critical role in their biocompatibility. A hydrophobic coating of TMPS can reduce the initial adhesion of proteins and microorganisms, potentially mitigating the foreign body response and reducing the risk of device-related infections.

-

Stationary Phase in Chromatography: The inert and hydrophobic surface created by TMPS can be utilized in the preparation of stationary phases for gas chromatography (GC) and high-performance liquid chromatography (HPLC). This "end-capping" of residual silanol groups on silica-based columns can reduce the non-specific interactions of analytes with the stationary phase, leading to improved peak shape and resolution.

-

Microfluidic Devices: In microfluidic devices used for drug screening and diagnostics, surface modification with TMPS can be used to create hydrophobic channels, which can be advantageous for certain assays involving immiscible liquids or for controlling cell adhesion.

Conclusion

This compound is a versatile and effective surface modifying agent for creating hydrophobic surfaces on a variety of substrates. The straightforward hydrolysis and condensation chemistry allows for the formation of a stable, covalently bound monolayer. For researchers and professionals in drug development, TMPS offers a valuable tool for tailoring the surface properties of materials used in drug delivery systems, medical devices, and analytical instrumentation. While specific experimental protocols and quantitative data for TMPS are not as abundant in the literature as for other silanes, the general principles of silanization provide a solid foundation for its successful application. Further research into the specific interactions of TMPS-modified surfaces in biological environments will undoubtedly expand its utility in the pharmaceutical and biomedical fields.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 1825-63-4 [m.chemicalbook.com]

- 3. Hydrophobic Silane Surface Treatments - Gelest [technical.gelest.com]

- 4. Water, Hydrophobicity, and Hydrophilicity - Gelest [technical.gelest.com]

- 5. gelest.com [gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. gelest.com [gelest.com]

- 8. Silane, trimethylpropoxy-|lookchem [lookchem.com]

- 9. gelest.com [gelest.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis, Purity, and Analysis of Trimethyl(propoxy)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trimethyl(propoxy)silane, a key organosilane intermediate. The document details its synthesis via two primary methods, outlines purification techniques to achieve high purity, and describes the analytical methods for its characterization. This guide is intended to be a valuable resource for researchers and professionals involved in chemical synthesis and drug development.

Synthesis of this compound

This compound can be synthesized through two principal routes: the reaction of trimethylchlorosilane with propanol and the reaction of hexamethyldisilazane with propanol.

Synthesis from Trimethylchlorosilane and Propanol

This method involves the reaction of trimethylchlorosilane (TMCS) with propanol in the presence of a base, typically a tertiary amine like pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Reaction: (CH₃)₃SiCl + CH₃CH₂CH₂OH + Base → (CH₃)₃SiOCH₂CH₂CH₃ + Base·HCl

A general laboratory procedure involves the slow addition of trimethylchlorosilane to a solution of propanol and the amine base in an inert solvent, followed by stirring at room temperature. The reaction is typically exothermic.

Synthesis from Hexamethyldisilazane and Propanol

The reaction of hexamethyldisilazane (HMDS) with propanol offers an alternative route that avoids the generation of corrosive HCl. This reaction is often catalyzed by an acid and produces ammonia as the only byproduct, which can be easily removed. A reported method using microwave irradiation achieves a high yield of 95% in a short reaction time.[1]

Reaction: ((CH₃)₃Si)₂NH + 2 CH₃CH₂CH₂OH --(Catalyst)--> 2 (CH₃)₃SiOCH₂CH₂CH₃ + NH₃

A mixture of hexamethyldisilazane, propanol, and a catalytic amount of a suitable acid is heated. The reaction progress can be monitored by the evolution of ammonia.

Comparison of Synthesis Methods

| Parameter | Trimethylchlorosilane Method | Hexamethyldisilazane Method |

| Reagents | Trimethylchlorosilane, Propanol, Amine Base | Hexamethyldisilazane, Propanol, Acid Catalyst |

| Byproducts | Amine Hydrochloride Salt | Ammonia |

| Yield | Typically high, >80% | Reported up to 95% (microwave)[1] |

| Purity (crude) | Generally good | Can be very high |

| Advantages | Readily available starting materials | Milder reaction conditions, volatile byproduct |

| Disadvantages | Corrosive HCl byproduct, salt filtration | Cost of HMDS can be higher |

Purification of this compound

The primary method for purifying this compound is fractional distillation . This technique is effective for separating the desired product from unreacted starting materials, byproducts, and any side-products formed during the synthesis.

Boiling Point of this compound: 101-102 °C at atmospheric pressure.[2]

Common Impurities:

-

From TMCS synthesis: Unreacted trimethylchlorosilane, unreacted propanol, amine hydrochloride salt, and hexamethyldisiloxane (from hydrolysis of TMCS).

-

From HMDS synthesis: Unreacted hexamethyldisilazane, unreacted propanol, and hexamethyldisiloxane.

A well-packed fractional distillation column should be used to ensure efficient separation, especially if the boiling points of the impurities are close to that of the product. Care must be taken to exclude moisture from the distillation apparatus to prevent hydrolysis of the product. Commercial suppliers offer this compound at purities of 95% or higher.[3][4]

Analysis of this compound

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of this compound and identifying any volatile impurities. The retention time in the gas chromatogram provides information on the purity, while the mass spectrum allows for the confirmation of the molecular weight and fragmentation pattern, confirming the structure of the compound.

Expected GC-MS Data:

-

Molecular Ion (M⁺): m/z = 132

-

Major Fragments: Analysis of the mass spectrum of similar silanes suggests characteristic fragments resulting from the loss of methyl groups and cleavage of the propoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule by identifying the different chemical environments of the hydrogen and carbon atoms.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

-Si(CH₃)₃: A sharp singlet around 0.1 ppm.

-

-OCH₂-: A triplet.

-

-CH₂- (middle): A sextet.

-

-CH₃ (propyl): A triplet.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

-Si(CH₃)₃: A signal around -2 ppm.

-

-OCH₂-: A signal in the range of 60-70 ppm.

-

-CH₂- (middle): A signal in the range of 20-30 ppm.

-

-CH₃ (propyl): A signal in the range of 10-15 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic FTIR Absorption Bands:

-

Si-O-C stretching: A strong band in the region of 1050-1100 cm⁻¹.

-

Si-CH₃ rocking and symmetric deformation: Bands around 840 cm⁻¹ and 1250 cm⁻¹, respectively.

-

C-H stretching (alkyl): Bands in the region of 2850-2960 cm⁻¹.

Experimental Protocols

Synthesis of this compound from Trimethylchlorosilane

Materials:

-

n-Propanol

-

Pyridine (or Triethylamine)

-

Trimethylchlorosilane (TMCS)

-

Anhydrous diethyl ether (or other inert solvent)

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, place a solution of n-propanol (1 equivalent) and pyridine (1.1 equivalents) in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Add trimethylchlorosilane (1 equivalent) dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours.

-

Monitor the reaction by GC or TLC.

-

Once the reaction is complete, filter the mixture to remove the pyridinium hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation.

Synthesis of this compound from Hexamethyldisilazane

Materials:

-

n-Propanol

-

Hexamethyldisilazane (HMDS)

-

Acid catalyst (e.g., a catalytic amount of saccharin or a solid acid catalyst)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine n-propanol (2.2 equivalents) and hexamethyldisilazane (1 equivalent).

-

Add a catalytic amount of the acid catalyst.

-

Heat the mixture to reflux and stir for the required time. The reaction can be monitored by observing the cessation of ammonia evolution.

-

After the reaction is complete, cool the mixture to room temperature.

-

Purify the product directly by fractional distillation of the reaction mixture.

Visualizations

Caption: Synthesis of this compound from TMCS.

Caption: Synthesis of this compound from HMDS.

References

Theoretical and Computational Modeling of Trimethyl(propoxy)silane Adsorption: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational modeling of Trimethyl(propoxy)silane adsorption on surfaces, with a particular focus on silica. Given the limited availability of literature specifically on this compound, this guide draws upon established principles and data from closely related alkoxysilanes, such as methoxysilanes, to provide a robust framework for understanding its surface interactions. This document details the key computational and experimental methodologies employed in studying silane adsorption, presents relevant quantitative data, and outlines logical workflows for investigation.

Theoretical Modeling of Silane Adsorption

The adsorption of this compound on a surface is a multi-step process that involves hydrolysis of the propoxy group, followed by condensation with surface hydroxyl groups and self-condensation with other silane molecules. Theoretical and computational methods are invaluable for elucidating the mechanisms and energetics of these processes at the molecular level.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of silane adsorption, DFT calculations can provide crucial insights into:

-

Adsorption Energies: The strength of the interaction between the silane molecule and the surface.

-

Binding Energies: The energy released upon the formation of chemical bonds between the silane and the surface.

-

Reaction Pathways and Transition States: The energy barriers for hydrolysis and condensation reactions, providing kinetic information.

-

Vibrational Frequencies: To aid in the interpretation of experimental spectroscopic data, such as from Fourier Transform Infrared (FTIR) spectroscopy.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time evolution of a system of interacting atoms or molecules. For this compound adsorption, MD simulations can be used to model:

-

Monolayer Formation: The process of silane molecules self-assembling on a surface to form a monolayer[4].

-

Solvent Effects: The influence of the solvent on the hydrolysis, condensation, and adsorption processes.

-

Surface Morphology: The structure and packing of the resulting silane layer on the substrate.

-

Mechanical Properties: The stability and resilience of the formed silane film.

Reactive force fields (ReaxFF) are often employed in MD simulations of silanization to model the chemical reactions of hydrolysis and condensation explicitly[4][5]. Studies on methoxysilanes have shown that the kinetics of silica silanization by hydroxysilanes are significantly faster than by methoxysilanes[4][5].

Computational Data Summary

The following table summarizes representative computational data for analogous methoxysilane systems, which can serve as a proxy for understanding this compound behavior.

| Parameter | System | Method | Value | Reference |

| Adsorption Energy | Tetrakis(dimethylamino)hafnium on hydroxylated Si | DFT | -104.9 kJ/mol | [3] |

| Adsorption Energy | Hafnium fluoride on hydroxylated Si | DFT | -192.1 kJ/mol | [3] |

| Adsorption Energy | SO2 on CoP (weak interaction) | DFT | -0.3 to -0.6 eV | [1] |

| Adsorption Energy | SO2 on CoP (strong interaction) | DFT | -0.8 to -1.8 eV | [1] |

Experimental Protocols for Studying Silane Adsorption

A multi-technique approach is typically employed to experimentally characterize the adsorption of silanes on surfaces.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive technique for real-time monitoring of mass changes and viscoelastic properties of thin films at a solid-liquid or solid-gas interface.

Methodology:

-

Sensor Preparation: A silica-coated QCM-D sensor is cleaned and mounted in the measurement chamber.

-

Baseline Establishment: A stable baseline is established by flowing a suitable solvent (e.g., anhydrous toluene or ethanol) over the sensor surface.

-

Silane Introduction: A solution of this compound in the same solvent is introduced into the chamber.

-

Adsorption Monitoring: The changes in resonance frequency (Δf) and dissipation (ΔD) of the quartz crystal are monitored in real-time as the silane adsorbs onto the surface. A decrease in frequency indicates an increase in mass.

-

Rinsing: After the adsorption process reaches saturation, the chamber is rinsed with the pure solvent to remove any non-adsorbed or loosely bound silane molecules.

-

Data Analysis: The Sauerbrey equation can be used to relate the change in frequency to the adsorbed mass for rigid films. For viscoelastic films, more complex modeling is required to determine the film thickness, viscosity, and shear modulus.

Spectroscopic Ellipsometry

Spectroscopic ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and optical constants of thin films.

Methodology:

-

Substrate Characterization: The optical properties of the bare substrate (e.g., a silicon wafer with a native oxide layer) are measured.

-

Silane Deposition: The this compound film is deposited on the substrate, for example, by dip-coating or vapor deposition.

-

Ellipsometric Measurement: The ellipsometric parameters, Psi (Ψ) and Delta (Δ), are measured over a range of wavelengths and angles of incidence.

-

Optical Modeling: A model of the surface, typically consisting of the substrate, a silicon dioxide layer, and the silane layer, is constructed. The thickness and refractive index of the silane layer are then determined by fitting the model to the experimental data[6][7].

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the chemical functional groups present on a surface.

Methodology:

-

Background Spectrum: A background spectrum of the clean substrate is collected.

-

Sample Spectrum: The FTIR spectrum of the silane-modified substrate is recorded.

-

Spectral Analysis: The disappearance of surface hydroxyl (Si-OH) bands and the appearance of bands corresponding to the silane's alkyl chains and Si-O-Si linkages confirm the successful grafting of the silane.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Methodology:

-

Survey Scan: A wide energy range scan is performed to identify all the elements present on the surface.

-

High-Resolution Scans: Detailed scans of the Si 2p, C 1s, and O 1s regions are acquired to determine the chemical bonding states.

-

Quantitative Analysis: The atomic concentrations of the elements are calculated from the peak areas, providing a measure of the surface coverage of the silane.

Experimental Data Summary

The following table presents typical data that can be obtained from ellipsometry for an alkoxysilane film.

| Parameter | Value | Reference |

| Silane Film Thickness | 1.5 - 10 nm | [6][8] |

| Refractive Index of Silane Film | ~1.4 - 1.5 | [7] |

Visualizing Adsorption Processes and Workflows

Signaling Pathway of this compound Adsorption

The following diagram illustrates the key steps involved in the hydrolysis and condensation of this compound on a hydroxylated surface.

References

- 1. A DFT study of the adsorption energy and electronic interactions of the SO2 molecule on a CoP hydrotreating catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. Chemisorption and Surface Reaction of Hafnium Precursors on the Hydroxylated Si(100) Surface [mdpi.com]

- 4. Reactive Molecular Dynamics Simulations of the Silanization of Silica Substrates by Methoxysilanes and Hydroxysilanes [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. details | Park Systems [parksystems.com]

Safety protocols and handling guidelines for Trimethyl(propoxy)silane

An In-depth Technical Guide to the Safe Handling of Trimethyl(propoxy)silane

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety protocols and handling guidelines for this compound (CAS No. 1825-63-4), a highly flammable and reactive organosilane compound. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its primary dangers before handling. The Globally Harmonized System (GHS) classification provides a clear summary of its potential hazards.[1]

Table 1: GHS Classification for this compound [1]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

Signal Word: Danger[1]

Hazard Pictograms: [1]

-

GHS02: Flame (Flammable)

-

GHS07: Exclamation Mark (Irritant)

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₆OSi | [2][3][4][5] |

| Molecular Weight | 132.28 g/mol | [2][3][5] |

| Physical State | Liquid | [1] |

| Boiling Point | 100-101 °C @ 735 mm Hg | [3][6][7] |

| Melting Point | < 0 °C | [3][4] |

| Flash Point | -2 °C | [4] |

| Density | 0.762 g/mL at 25 °C | [3][6][7] |

| Refractive Index | n20/D 1.384 | [3][4][6][7] |

| Vapor Pressure | 40.2 mmHg at 25°C | [4] |

| Solubility | Not miscible in water; decomposes by hydrolysis. | [8] |

Safe Handling and Storage Protocols

Strict protocols must be followed to minimize risks associated with this compound.

Engineering Controls

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood with local exhaust ventilation to prevent vapor accumulation.[1][9][10]

-

Ignition Sources: Eliminate all sources of ignition, such as open flames, sparks, and hot surfaces.[1][2][11] Use explosion-proof electrical, ventilating, and lighting equipment.[1][2][11][12]

-

Static Discharge: Implement proper grounding and bonding procedures for containers and receiving equipment to prevent static electricity buildup.[1][2][11][12] Use only non-sparking tools.[1][2][11][12]

-

Safety Equipment: Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1][9][10]

Personal Protective Equipment (PPE)

A critical component of safe handling involves using appropriate PPE.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles. Contact lenses should not be worn.[1][9][10] | Protects against splashes and vapors that cause serious eye irritation.[1] |

| Hand Protection | Neoprene or nitrile rubber gloves.[1][9][10] | Prevents skin contact and potential irritation.[1] |

| Skin and Body Protection | Wear suitable protective clothing to prevent skin exposure.[1][10][11][13] | Minimizes the risk of skin contact. |

| Respiratory Protection | If inhalation exposure is possible, use a NIOSH-certified organic vapor respirator.[1][9][10][13] | Protects against irritation of the respiratory tract.[1] |

Storage

-

Keep containers tightly closed and store in a cool, dry, and well-ventilated place.[1][2][11][12]

-

Store away from heat, sparks, open flames, and other ignition sources.[1][2][11][12]

-

Incompatible Materials: Store separately from acids, oxidizing agents, peroxides, and moisture.[1][8] The material reacts with water and moisture in the air.[1]

Experimental and Emergency Protocols

Detailed procedures are essential for both routine use and emergency situations.

General Handling Protocol

-

Preparation: Before starting work, ensure all engineering controls are operational and required PPE is worn. Inform colleagues in the vicinity.

-

Dispensing: Ground and bond the container and receiving equipment. Use only non-sparking tools to open and handle the container.[1][2]

-

Procedure: Conduct all operations within a chemical fume hood to avoid breathing vapors and mist.[1] Avoid all eye and skin contact.[1]

-

Post-Handling: Tightly close the container after use.

-

Hygiene: Wash hands and other exposed areas thoroughly with mild soap and water after handling, before eating, drinking, or smoking, and when leaving work.[1] Contaminated clothing should be washed before reuse.[1][9][10]

Emergency First Aid Protocol

Table 4: First Aid Measures

| Exposure Route | Protocol |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, seek medical advice.[1][11][14] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical advice if irritation occurs.[1][11][14] |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes.[1][11] Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1][11] Rinse mouth and seek immediate medical advice/attention.[12] |

Accidental Release (Spill) Protocol

-

Evacuation & Isolation: Evacuate unnecessary personnel from the area.[1] Eliminate all ignition sources immediately.[1][11]

-

Ventilation: Ensure adequate ventilation.

-

Containment: Wear appropriate PPE as described in Table 3. Prevent the spill from entering sewers or public waters.[1][8] Contain the spill with dikes or inert absorbent materials (e.g., sand, silica gel, universal binder).[1][8][11]

-

Cleanup: Use non-sparking tools to collect the absorbed material.[1][11] Sweep or shovel the material into a suitable, closed container for disposal.[1]

-

Disposal: Dispose of the waste in accordance with local, state, and federal regulations at a licensed waste disposal facility.[1] Do not dispose of waste into the sewer.[1]

Fire-Fighting Protocol

-

Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical.[1]

-

Unsuitable Extinguishing Media: Do not use a straight stream of water.[1]

-

Specific Hazards: The substance is a highly flammable liquid and vapor.[1] Vapors may form an explosive mixture with air and can travel to an ignition source and flash back.[11] Irritating fumes and organic acid vapors may be generated upon exposure to high temperatures or flame.[1]

-

Protective Actions: Exercise caution. Use a water spray to cool exposed surfaces.[1] Firefighters must wear proper protective equipment, including a self-contained breathing apparatus (SCBA), and avoid all contact with skin and eyes.[1][11]

Stability and Reactivity

-

Reactivity: Reacts with water and moisture in the air, liberating propanol.[1] This reaction can lower the flash point of the product.[8]

-

Chemical Stability: Stable when stored in sealed containers under recommended storage conditions.[1][8]

-

Conditions to Avoid: Heat, open flames, sparks, and exposure to moist air or water.[1][11]

-

Incompatible Materials: Strong oxidizing agents, acids, peroxides, and water.[1][8]

-

Hazardous Decomposition Products: Upon combustion or decomposition, it may produce organic acid vapors, silicon dioxide, and propanol.[1]

Visual Workflow Diagrams

The following diagrams illustrate key safety workflows for handling this compound.

Caption: General workflow for safely handling this compound.

Caption: Step-by-step protocol for responding to a this compound spill.

References

- 1. gelest.com [gelest.com]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS#: 1825-63-4 [m.chemicalbook.com]

- 4. Silane, trimethylpropoxy-|lookchem [lookchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | 1825-63-4 [chemicalbook.com]

- 7. CAS NO. 1825-63-4 | this compound | C6H16OSi [localpharmaguide.com]

- 8. msds.evonik.com [msds.evonik.com]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. s3.amazonaws.com [s3.amazonaws.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. gelest.com [gelest.com]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Solubility and solvent compatibility of Trimethyl(propoxy)silane

An In-depth Technical Guide to the Solubility and Solvent Compatibility of Trimethyl(propoxy)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of this compound. Given the limited direct quantitative solubility data for this specific compound in public literature, this guide combines available physicochemical properties, established principles of chemical compatibility, and inferred solubility characteristics based on its structure and the behavior of analogous compounds. Detailed experimental protocols for determining solubility are also provided to enable researchers to generate precise data for their specific applications.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various solvent systems.

| Property | Value |

| Molecular Formula | C6H16OSi |

| Molecular Weight | 132.28 g/mol |

| Boiling Point | 100-101 °C at 735 mm Hg[1][2][3] |

| Density | 0.762 g/mL at 25 °C[1][2][3] |

| Refractive Index (n20/D) | 1.384[1][2] |

| Flash Point | -2 °C |

| Physical State | Liquid[4] |

| Chemical Family | Organosilane Ester[4] |

Solvent Compatibility and Solubility

The fundamental principle of "like dissolves like" governs the solubility of this compound. As a non-polar to weakly polar aprotic solvent, its solubility characteristics can be inferred.

Reactivity with Protic Solvents

This compound is reactive with protic solvents, particularly water and alcohols. This reactivity is a critical consideration for solvent selection and the stability of formulations. The primary reaction is hydrolysis, where the propoxy group is cleaved, liberating propanol and forming a silanol, which can then condense to form siloxanes[4].

The hydrolysis reaction is depicted in the following signaling pathway diagram:

Due to this reactivity, this compound is unstable in the presence of water and other protic solvents, leading to its decomposition. Therefore, for applications requiring the integrity of the parent compound, anhydrous aprotic solvents are mandatory.

Inferred Solubility in Aprotic Solvents

| Solvent Class | Solvent Examples | Inferred Compatibility/Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Heptane, Toluene, Benzene | Miscible | The non-polar nature of the trimethylsilyl and propoxy groups suggests strong compatibility with non-polar solvents through van der Waals interactions. |

| Weakly Polar Aprotic | Diethyl Ether, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane | Miscible | These solvents have dipole moments that can interact favorably with the Si-O bond in this compound, leading to good miscibility. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Miscible to Partially Miscible | While likely miscible due to the absence of reactive protons, the high polarity of these solvents might lead to less favorable interactions compared to non-polar or weakly polar solvents. |

| Protic | Water, Methanol, Ethanol, Isopropanol | Reactive (Immiscible) | Reacts with protic solvents, leading to decomposition. The silane itself is immiscible with water. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols can be employed.

Protocol 1: Visual Miscibility Test (Qualitative)

This method provides a rapid assessment of whether two liquids are miscible, partially miscible, or immiscible.

Materials:

-

Test tubes with stoppers

-

Graduated pipettes or cylinders

-

This compound

-

Anhydrous test solvents

Procedure:

-

To a clean, dry test tube, add a specific volume (e.g., 2 mL) of the test solvent.

-

Add an equal volume of this compound to the same test tube.

-

Stopper the test tube and invert it gently 10-15 times to ensure thorough mixing.

-

Allow the mixture to stand for 5-10 minutes and observe the result.

Interpretation:

-

Miscible: A single, clear, and uniform phase is observed.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

-

Immiscible: Two distinct layers are formed.

Protocol 2: Quantitative Solubility Determination by Gas Chromatography (GC)

For a precise quantitative measurement of solubility, Gas Chromatography (GC) is a suitable method, as this compound is volatile.

Materials:

-

Gas Chromatograph with a Flame Ionization Detector (FID)

-

Volumetric flasks and micropipettes

-

Analytical balance

-

Saturated and unsaturated test solvents

-

Internal standard (e.g., a non-reactive hydrocarbon like dodecane)

Procedure:

Part A: Calibration Curve Preparation

-

Prepare a stock solution of this compound in a miscible, volatile solvent (e.g., hexane) at a known high concentration.

-

Perform serial dilutions of the stock solution to create a series of standards with known concentrations of this compound.

-

Add a constant, known amount of the internal standard to each standard solution.

-

Inject each standard into the GC and record the peak areas for both this compound and the internal standard.

-

Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound to generate a calibration curve.

Part B: Saturated Solution Analysis

-

In a sealed vial, add an excess of this compound to a known volume of the test solvent.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the mixture to settle, and carefully extract an aliquot from the solvent phase, ensuring no undissolved silane is transferred.

-

Accurately dilute the aliquot with the miscible solvent used for the calibration curve and add the same amount of internal standard.

-

Inject the diluted sample into the GC and determine the peak area ratio.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample and back-calculate to find the concentration in the saturated solution, which represents its solubility.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for this compound requires a systematic approach, as outlined in the following workflow diagram:

References

- 1. Hansen Solubility Parameters of Stacked Silicanes Derived from Porous Silicon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Trimethyl(propoxy)silane: A Versatile Precursor in Organosilicon Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl(propoxy)silane (TMPS) is a versatile alkoxysilane that serves as a crucial precursor and intermediate in a wide array of applications within organosilicon chemistry. Its unique combination of a reactive propoxy group and three stable methyl groups makes it an ideal silylating agent, a building block for more complex organosilicon molecules, and a key component in the synthesis of advanced materials. This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, with a focus on its practical applications in research and development. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its effective utilization in the laboratory.

Introduction